molecular formula C12H22ClN3O5S3 B023837 Brinzolamide Hydrochloride CAS No. 150937-43-2

Brinzolamide Hydrochloride

Katalognummer: B023837
CAS-Nummer: 150937-43-2
Molekulargewicht: 420 g/mol
InChI-Schlüssel: UGAMYTZPFRXCOG-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brinzolamide Hydrochloride (CAS: 150937-43-2) is a selective carbonic anhydrase II (CA-II) inhibitor with an IC₅₀ of 3.2 nM . It reduces intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary body, making it a first-line treatment for primary open-angle glaucoma (POAG) and ocular hypertension (OH) . Marketed as Azopt®, it is formulated as a 1% ophthalmic suspension with excipients like carbomer 974P (for viscosity) and benzalkonium chloride (preservative) to enhance ocular retention and tolerability .

Vorbereitungsmethoden

Synthetic Routes to Brinzolamide Hydrochloride

Amination and Protecting Group Strategy (Route Five)

The synthesis begins with (1) (3-methoxypropyl)thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, which undergoes amination with ethylamine to yield intermediate (2) . A benzyl or tert-butoxycarbonyl (Boc) group is introduced at the C-3 position to protect the amine during subsequent steps . The protected intermediate (II) reacts with an R-M reagent (e.g., n-butyl lithium) in a sulfonamidation step, forming (3) . Finally, hydrogenolysis with Pd/C removes the protecting group, yielding brinzolamide .

Key Conditions:

  • Amination: Ethylamine in dichloromethane at 0–25°C.

  • Protection: Benzyl chloride or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Sulfonamidation: n-Butyl lithium (0.8–1.1 equivalents) at −65°C to −70°C .

  • Deprotection: Hydrogen gas (1 atm) with 5% Pd/C in methanol .

Yield:

  • Overall yield: 55.7% (Route Five) .

  • Sulfonamidation step: >60% yield .

Process Optimization and Critical Parameters

Temperature Control in Sulfonamidation

The exothermic nature of the sulfonamidation reaction necessitates precise temperature management. For n-butyl lithium, maintaining −65°C to −70°C prevents decomposition of the intermediate and improves regioselectivity . Deviations beyond this range reduce yields by 15–20% .

Reagent Stoichiometry

Excess R-M reagent (e.g., n-butyl lithium) leads to over-sulfonamidation, while insufficient amounts leave unreacted starting material. Optimal stoichiometry ranges from 0.8–1.6 equivalents relative to intermediate (II) .

Hydrogenolysis Efficiency

The choice of catalyst and solvent significantly impacts deprotection efficiency. Pd/C in methanol achieves >95% conversion, whereas PtO₂ or Raney nickel results in incomplete reactions .

Formation of this compound

The hydrochloride salt is formed by treating brinzolamide with 0.1 M hydrochloric acid in the presence of mannitol as a co-solubilizer . This step protonates the ethylamine moiety, enhancing water solubility for ophthalmic formulations.

Process Steps:

  • Dissolution: Brinzolamide is dissolved in 0.1 M HCl with mannitol (1:2 molar ratio) at 25°C .

  • Precipitation: Sodium bicarbonate (1 M) is added to adjust pH to 7.0–7.5, inducing crystallization .

  • Particle Size Control: Homogenization at 13,500 rpm for 10 minutes ensures uniform particles (D = 63 μm) .

Analytical Characterization

Physicochemical Properties

  • Melting Point: 125–127°C .

  • 1H NMR (CD₃OD): δ 7.69 (s, 1H), 4.17 (m, 1H), 3.36 (s, 3H, OCH₃), 1.17 (t, J = 8 Hz, 3H, CH₂CH₃) .

Particle Size Distribution

Critical for ophthalmic suspensions, this compound particles are optimized to:

ParameterValue
Median size (d₀.₅)61 μm
10th percentile<30 μm
90th percentile<93 μm
Circularity0.8–0.9

Industrial Manufacturing Considerations

Sterilization and Aseptic Processing

  • Autoclaving: Carbomer solutions are sterilized at 121°C for 15 minutes .

  • Filtration: 0.2 μm PVDF membranes remove microbial contaminants .

Cost and Scalability

Route Five’s use of inexpensive protecting groups (benzyl) and recyclable Pd/C makes it economically viable for large-scale production . In contrast, Method A’s reliance on sensitive reagents limits its industrial application .

Challenges and Innovations

Byproduct Formation

Over-sulfonamidation generates N-ethyl byproducts , which are mitigated by strict stoichiometric control .

Solvent Selection

THF and dichloromethane are preferred for their inertness, but substitution with 2-methyltetrahydrofuran (green solvent) is under investigation .

Analyse Chemischer Reaktionen

Types of Reactions: Brinzolamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Brinzolamide, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Management of Ocular Hypertension and Glaucoma

Brinzolamide is indicated for the reduction of elevated IOP in patients with:

  • Ocular Hypertension
  • Open-Angle Glaucoma

It can be used as a monotherapy or in combination with other IOP-lowering medications such as prostaglandin analogues (PGAs) or beta-blockers. Clinical studies have shown that brinzolamide effectively lowers IOP, achieving reductions of approximately 4 to 5 mmHg when administered three times daily .

Combination Therapy

Research indicates that brinzolamide can enhance the efficacy of other treatments when used in combination. For instance, it has been shown to be effective as an add-on therapy to PGAs or beta-blockers in patients who do not achieve adequate control of IOP with monotherapy. A meta-analysis demonstrated significant reductions in IOP when brinzolamide was added to these regimens .

Efficacy

Brinzolamide has demonstrated significant efficacy in lowering IOP across various studies:

  • A clinical trial involving pediatric patients showed similar efficacy to adults, with mean IOP reductions up to 5 mmHg .
  • In healthy volunteers, brinzolamide treatment resulted in significant decreases in IOP and improved ocular hemodynamics, suggesting potential benefits for retinal blood flow .

Safety Profile

Brinzolamide is generally well-tolerated. Adverse effects are minimal and primarily localized to ocular discomfort or transient stinging upon instillation. Unlike systemic carbonic anhydrase inhibitors, brinzolamide's topical administration limits systemic absorption and associated side effects .

Case Study 1: Efficacy in Pediatric Patients

A study involving 32 pediatric patients under six years old assessed the efficacy of brinzolamide as a monotherapy for glaucoma or ocular hypertension. Results indicated that brinzolamide was effective in reducing IOP similarly to adult populations, highlighting its applicability in younger demographics .

Case Study 2: Combination Therapy with Prostaglandin Analogs

A randomized controlled trial evaluated the safety and efficacy of brinzolamide as an adjunct therapy in patients inadequately controlled on PGAs. The study found that adding brinzolamide significantly improved IOP control without increasing adverse events compared to baseline therapy alone .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

Parameter Brinzolamide Hydrochloride Dorzolamide Hydrochloride Brimonidine Tartrate Timolol Maleate
Target CA-II CA-II α2-adrenergic receptor β-adrenergic receptor
Mechanism Aqueous suppression Aqueous suppression Aqueous suppression + uveoscleral outflow Aqueous suppression
IC₅₀ (CA-II) 3.2 nM 0.18 nM N/A N/A
Molecular Weight 383.5 Da 360.9 Da 442.3 Da 432.5 Da
Formulation Suspension (pH 7.2) Solution (pH 5.6) Solution (pH 6.5–7.0) Solution (pH 6.5–7.5)

Key Insights :

  • Brinzolamide and dorzolamide are both topical CA inhibitors, but dorzolamide exhibits stronger CA-II inhibition in vitro .
  • Brinzolamide’s suspension formulation (pH 7.2) causes less ocular stinging compared to dorzolamide’s acidic solution (pH 5.6) .

Efficacy in IOP Reduction

Study (Source) Brinzolamide (1%) Dorzolamide (2%) Brimonidine (0.15%) Timolol (0.5%)
IOP Reduction (mmHg) 4.1–5.4 4.3–5.9 3.2–4.5 4.0–6.0
Adjunct to PGA Comparable efficacy to dorzolamide Superior aqueous humor delivery N/A N/A

Key Insights :

  • In a meta-analysis of 12 RCTs, brinzolamide and dorzolamide showed similar IOP reduction (4.1–5.4 mmHg vs. 4.3–5.9 mmHg) as adjuncts to prostaglandin analogs (PGAs) .
  • Dorzolamide achieves higher concentrations in the aqueous humor and posterior eye tissues (e.g., retina, vitreous) due to better corneal permeability .

Key Insights :

  • Brinzolamide’s neutral pH suspension reduces stinging incidence compared to dorzolamide .
  • Systemic side effects (e.g., acidosis) are rare with topical CA inhibitors but common with oral counterparts like acetazolamide .

Pharmacokinetics

Parameter This compound Dorzolamide Hydrochloride
Corneal Penetration Moderate High
Aqueous Humor (ng/mL) 28.3 ± 6.1 45.2 ± 8.4
Plasma Half-Life 111 days 4 months
Active Metabolite O-desmethyl brinzolamide (IC₅₀ = 0.136 nM for CA-II) N/A

Key Insights :

  • Dorzolamide’s smaller molecular weight (324 Da vs. 383 Da) and higher water solubility enhance corneal absorption .
  • Brinzolamide’s active metabolite contributes to prolonged CA-II inhibition .

Biologische Aktivität

Brinzolamide hydrochloride, a carbonic anhydrase inhibitor, is primarily used in ophthalmology to manage intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, efficacy, and safety profile have been extensively studied, providing a comprehensive understanding of its biological activity.

Brinzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation from carbon dioxide and water. By inhibiting CA-II, brinzolamide reduces the secretion of bicarbonate ions into the aqueous humor, leading to decreased sodium transport and subsequently lowering aqueous humor production. This results in a significant reduction in IOP. The drug exhibits a high affinity for CA-II compared to other isoforms, which contributes to its effectiveness and safety profile .

Pharmacokinetics

  • Absorption : Brinzolamide is administered topically as an ophthalmic suspension. It is absorbed through the cornea and enters systemic circulation, where it binds predominantly to carbonic anhydrase in red blood cells .
  • Distribution : The drug has a volume of distribution that is not well defined but shows extensive distribution into red blood cells .
  • Metabolism : Brinzolamide is metabolized primarily by hepatic cytochrome P450 enzymes. The major active metabolite is N-desethylbrinzolamide, which also exhibits carbonic anhydrase inhibitory activity .
  • Elimination : The drug is predominantly eliminated via the urine as unchanged drug and metabolites .
  • Half-life : Brinzolamide has a long half-life in whole blood (approximately 111 days), primarily due to its strong binding to red blood cells .

Efficacy

Brinzolamide has been shown to effectively lower IOP in various clinical settings:

  • In a study involving pediatric patients with glaucoma or ocular hypertension, brinzolamide reduced IOP by up to 5 mmHg in treatment-naive patients, demonstrating similar efficacy to that observed in adults .
  • A systematic review indicated that brinzolamide as an add-on therapy to prostaglandin analogs (PGAs) or beta-blockers significantly decreased IOP in patients with refractory glaucoma or ocular hypertension .

Comparative Efficacy Data

StudyTreatmentIOP ReductionPatient Population
Brinzolamide 1% vs. Placebop < 0.0001 (significant reduction)Patients with primary open-angle glaucoma
Brinzolamide vs. DorzolamideEquivalent efficacy (p > 0.05)Patients with primary open-angle glaucoma
Add-on therapy with PGAsSignificant decrease notedRefractory glaucoma patients

Safety Profile

The safety profile of brinzolamide has been evaluated across multiple studies:

  • Common adverse effects include blurred vision (3%-8%), ocular discomfort (1.8%-5.9%), and eye pain (0.7%-4.0%) .
  • A meta-analysis indicated that while brinzolamide was associated with more frequent blurred vision compared to dorzolamide and brimonidine, it had a tolerable safety profile overall .

Adverse Effects Summary

Adverse EffectIncidence (%)
Blurred Vision3 - 8
Ocular Discomfort1.8 - 5.9
Eye Pain0.7 - 4.0

Case Studies

Several case studies have highlighted the clinical utility of brinzolamide:

  • A case involving a patient with refractory glaucoma demonstrated that adding brinzolamide to existing therapy resulted in a significant decrease in IOP and improved patient comfort compared to previous treatments alone.
  • In another study focusing on ocular hemodynamics, brinzolamide treatment was associated with improved retinal blood flow without significant changes in retrobulbar hemodynamics, suggesting potential vascular benefits alongside IOP reduction .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which brinzolamide hydrochloride inhibits carbonic anhydrase II (CA-II) in ocular tissues, and how does this translate to intraocular pressure (IOP) reduction?

this compound selectively binds to the active site of CA-II, blocking its catalytic function in converting carbon dioxide and water to bicarbonate and protons . This inhibition disrupts ion transport in the ciliary body, reducing aqueous humor secretion and subsequently lowering IOP. Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays (e.g., stopped-flow spectroscopy) with recombinant CA-II and correlate results with ex vivo ciliary epithelial models .

Q. How can researchers design a robust assay to quantify brinzolamide’s inhibitory potency (IC50) against CA-II isoforms?

A standardized approach involves:

  • Using recombinant human CA-II in a fluorometric assay with 4-methylumbelliferyl acetate as a substrate.
  • Titrating brinzolamide concentrations (e.g., 0.1–100 nM) to establish dose-response curves.
  • Validating results with positive controls (e.g., acetazolamide) and ensuring pH stability (7.4) to mimic physiological conditions .
  • Cross-referencing with HPLC-purified samples to confirm compound integrity .

Q. What are the critical parameters for formulating brinzolamide in ophthalmic suspensions for preclinical studies?

Key factors include:

  • Particle size optimization (<10 µm) to prevent corneal irritation.
  • Use of isotonic buffers (e.g., borate or phosphate) with pH 7.2–7.4.
  • Inclusion of viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose) to prolong corneal contact time.
  • Sterility testing via membrane filtration (0.22 µm) and stability assessments under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between brinzolamide’s in vitro potency (IC50 = 3.2 nM) and its lower in vivo efficacy in certain patient cohorts?

Potential strategies include:

  • Analyzing systemic absorption variability using LC-MS/MS to measure plasma and ocular tissue concentrations in animal models .
  • Investigating polymorphisms in CA-II expression or drug-binding affinity via CRISPR-edited cell lines.
  • Assessing the impact of concomitant therapies (e.g., prostaglandin analogs) on brinzolamide’s ocular bioavailability .

Q. What methodologies are recommended for identifying and quantifying this compound impurities (e.g., ACI 022311) in API batches?

Advanced impurity profiling requires:

  • High-resolution LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid).
  • Synthesis of reference standards for impurities (e.g., ACI 022311 hydrochloride) to establish calibration curves .
  • Forced degradation studies (acid/base hydrolysis, oxidation) to correlate impurity formation with synthesis pathways .

Q. How can brinzolamide’s efficacy be evaluated in complex in vivo models of glaucoma beyond IOP reduction?

Researchers should integrate:

  • Retinal ganglion cell (RGC) survival assays : Use transgenic mice (e.g., DBA/2J) with induced glaucoma, stained with fluorogold to quantify RGC apoptosis .
  • Ocular hemodynamics : Laser speckle contrast imaging to measure changes in retinal blood flow post-brinzolamide administration.
  • Combination therapy models : Co-administration with Rho kinase inhibitors (e.g., ripasudil) to assess synergistic IOP-lowering effects .

Q. What experimental approaches address the limited corneal penetration of brinzolamide in patients with compromised ocular surfaces?

Innovative strategies include:

  • Nanoformulations : Encapsulation in PLGA nanoparticles to enhance permeability.
  • Ion-sensitive in situ gels : Triggered gelation at ocular pH to prolong retention.
  • Ex vivo permeability assays : Using Franz diffusion cells with excised rabbit corneas and brinzolamide-loaded micelles .

Q. Methodological Considerations

  • Reference Standards : Use USP-certified brinzolamide (USP monograph 4) for assay calibration .
  • Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARVO Statement for Ocular Research) and document deviations via SOPs .
  • Data Validation : Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) to confirm mechanistic claims .

Eigenschaften

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Brinzolamide Hydrochloride
Reactant of Route 3
Brinzolamide Hydrochloride
Reactant of Route 4
Brinzolamide Hydrochloride
Reactant of Route 5
Brinzolamide Hydrochloride
CID 77997010
Brinzolamide Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.